molecular formula C7H6Cl2F3N B6254912 3-chloro-2-(trifluoromethyl)aniline hydrochloride CAS No. 1007455-51-7

3-chloro-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B6254912
CAS RN: 1007455-51-7
M. Wt: 232
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-(trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2. It is one of three isomers of trifluoromethylaniline . It is mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug and the like .


Molecular Structure Analysis

The molecular formula of 3-chloro-2-(trifluoromethyl)aniline hydrochloride is C7H5ClF3N . The molecular weight is 195.57 .


Chemical Reactions Analysis

The chemical reactions involving 3-chloro-2-(trifluoromethyl)aniline hydrochloride are complex and varied. The compound can be used in various chemical reactions, but the specific reactions depend on the conditions and the other reactants involved .


Physical And Chemical Properties Analysis

The boiling point of 3-chloro-2-(trifluoromethyl)aniline is 238.2°C at 760 mmHg . The density is 1.4±0.1 g/cm3 . It is a liquid at room temperature .

Safety and Hazards

3-chloro-2-(trifluoromethyl)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-(trifluoromethyl)aniline hydrochloride involves the reaction of 3-chloroaniline with trifluoromethyl iodide followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "3-chloroaniline", "trifluoromethyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is dissolved in anhydrous ether.", "Step 2: Trifluoromethyl iodide is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: Hydrochloric acid is added dropwise to the reaction mixture until the pH reaches 1-2.", "Step 4: The mixture is filtered and the solid product is washed with water and dried under vacuum.", "Step 5: The product is recrystallized from ethanol to obtain pure 3-chloro-2-(trifluoromethyl)aniline hydrochloride." ] }

CAS RN

1007455-51-7

Product Name

3-chloro-2-(trifluoromethyl)aniline hydrochloride

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.